N-(3-hydroxypyridin-2-yl)-3-methoxy-4-(3-methylbutoxy)benzamide
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Overview
Description
N-(3-hydroxypyridin-2-yl)-3-methoxy-4-(3-methylbutoxy)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a pyridine ring substituted with a hydroxyl group, a methoxy group, and a methylbutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxypyridin-2-yl)-3-methoxy-4-(3-methylbutoxy)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-hydroxypyridine with 3-methoxy-4-(3-methylbutoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxypyridin-2-yl)-3-methoxy-4-(3-methylbutoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy and methylbutoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under mild to moderate conditions, such as room temperature to 80°C, and in solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce an amine. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
N-(3-hydroxypyridin-2-yl)-3-methoxy-4-(3-methylbutoxy)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of N-(3-hydroxypyridin-2-yl)-3-methoxy-4-(3-methylbutoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-yl)amides
- 3-bromoimidazo[1,2-a]pyridines
- Substituted benzamides
Uniqueness
N-(3-hydroxypyridin-2-yl)-3-methoxy-4-(3-methylbutoxy)benzamide is unique due to its specific substitution pattern on the pyridine and benzamide rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H22N2O4 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-(3-hydroxypyridin-2-yl)-3-methoxy-4-(3-methylbutoxy)benzamide |
InChI |
InChI=1S/C18H22N2O4/c1-12(2)8-10-24-15-7-6-13(11-16(15)23-3)18(22)20-17-14(21)5-4-9-19-17/h4-7,9,11-12,21H,8,10H2,1-3H3,(H,19,20,22) |
InChI Key |
LXRRGFHUTGOSRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=N2)O)OC |
Origin of Product |
United States |
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